3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione
Overview
Description
3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione is an organic compound with the molecular formula C12H12O2S2 It is characterized by the presence of two thiophene rings and a diketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione typically involves the reaction of 3-methylthiophene with appropriate diketone precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 3-methylthiophene reacts with a diketone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The thiophene rings and diketone groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, making it a compound of interest in drug development and biochemical research.
Comparison with Similar Compounds
- 2-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione
- 3-Ethyl-1,5-dithiophen-2-ylpentane-1,5-dione
- 3-Methyl-1,5-dithiophen-2-ylhexane-1,5-dione
Comparison: 3-Methyl-1,5-dithiophen-2-ylpentane-1,5-dione is unique due to its specific substitution pattern on the thiophene rings and the length of its carbon chain. This uniqueness can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For example, the presence of a methyl group at the 3-position can affect the compound’s electronic properties and steric hindrance, leading to different reactivity and biological activity compared to its ethyl or hexane counterparts.
Properties
IUPAC Name |
3-methyl-1,5-dithiophen-2-ylpentane-1,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-10(8-11(15)13-4-2-6-17-13)9-12(16)14-5-3-7-18-14/h2-7,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRYURZGJQIDLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CS1)CC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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